M-Cymene

Catalog No.
S581868
CAS No.
535-77-3
M.F
C10H14
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M-Cymene

CAS Number

535-77-3

Product Name

M-Cymene

IUPAC Name

1-methyl-3-propan-2-ylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3

InChI Key

XCYJPXQACVEIOS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(C)C

Solubility

3.17e-04 M
In water, 42.5 mg/L at 25 °C
Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetachloride
0.0425 mg/mL at 25 °C

Synonyms

m-Cymene; 1-Isopropyl-3-methylbenzene; 1-Methyl-3-(1-methylethyl)benzene; 1-Methyl-3-isopropylbenzene; 3-Isopropyltoluene; Meta-cymene;NSC 73975; m-Cymol; m-Isopropyltoluene; m-Methylisopropylbenzene; β-Cymene;

Canonical SMILES

CC1=CC(=CC=C1)C(C)C

M-Cymene, also known as meta-cymene or 1-isopropyl-3-methylbenzene, is an aromatic hydrocarbon with the chemical formula C10H14C_{10}H_{14}. It is one of three isomers of cymene, the others being o-cymene and p-cymene. M-Cymene is a colorless liquid that possesses a pleasant odor and is insoluble in water, exhibiting a boiling point of approximately 175.05 °C and a melting point of -63.75 °C . Its structure features an isopropyl group attached to the benzene ring at the meta position relative to the methyl group.

  • Flammability: Flammable liquid with a flash point of 47.8 °C [].
  • Toxicity: Limited data available. Oral LD50 (rat) is reported to be 2970 mg/kg, indicating moderate toxicity [].
  • Hazards: M-Cymene vapors can be irritating to the eyes and respiratory system. It is also a potential skin irritant [].
Safety Precautions

Standard laboratory safety protocols for handling flammable and potentially harmful chemicals should be followed when working with m-cymene [].

M-Cymene (1-methyl-3-propylbenzene) is an aromatic hydrocarbon found in various natural sources, including essential oils of plants like thyme and turpentine []. While it has limited research in direct applications, M-Cymene holds potential in several scientific research areas:

Environmental Monitoring

M-Cymene serves as a marker compound in environmental monitoring studies []. Its presence or absence in air, water, or soil samples can indicate various sources of pollution. For example, elevated levels of M-Cymene might suggest contamination from industrial activities involving petroleum refining or paint production [].

One study investigated the adsorption of M-Cymene (alongside other aromatic hydrocarbons) on hex-star arsenene nanosheets using density functional theory (DFT) calculations []. This research aimed to understand the potential of these nanosheets for capturing and removing M-Cymene from the environment, contributing to the development of new pollution remediation strategies.

Typical of aromatic compounds. These include:

  • Electrophilic Substitution: M-Cymene can participate in halogenation, nitration, and sulfonation reactions. The presence of the isopropyl group influences the regioselectivity of these reactions due to its electron-donating properties.
  • Friedel-Crafts Reactions: This compound can react with acyl chlorides or alkyl halides in the presence of Lewis acids to form substituted products.
  • Oxidation: M-Cymene can be oxidized to produce various products, including alcohols and ketones, depending on the reaction conditions .

M-Cymene exhibits several biological activities that have garnered interest in pharmacology and toxicology:

  • Antimicrobial Properties: Studies have shown that m-cymene possesses antimicrobial activity against various bacteria and fungi, making it a potential candidate for natural preservatives .
  • Antioxidant Activity: It has been reported to exhibit antioxidant properties, which can help in mitigating oxidative stress in biological systems .
  • Potential Therapeutic Uses: Research indicates that m-cymene may have applications in treating conditions related to inflammation and infection due to its biological activities .

M-Cymene can be synthesized through several methods:

  • Alkylation of Toluene: The primary method involves the alkylation of toluene with propylene using Lewis acid catalysts such as aluminum trichloride. The reaction can be represented as:
    C6H5CH3+C3H6C6H4(CH(CH3)2)+H2C_6H_5CH_3+C_3H_6\rightarrow C_6H_4(CH(CH_3)_2)+H_2
  • Isomerization: M-Cymene can also be obtained through the isomerization of other cymenes under specific catalytic conditions .

M-Cymene finds applications across various fields:

  • Fragrance Industry: Due to its pleasant odor, m-cymene is used in perfumes and flavoring agents.
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including cresols and phenolic compounds.
  • Agricultural Chemicals: M-Cymene has been explored for use in pesticides and herbicides due to its biological activity against pests .

Research on m-cymene's interactions reveals important insights into its reactivity and safety:

  • Reactivity with Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions, sometimes resulting in explosions. This necessitates careful handling in industrial applications .
  • Biological Interactions: Studies have indicated that m-cymene interacts with various biological targets, influencing cellular processes related to inflammation and microbial resistance .

M-Cymene shares structural similarities with other cymenes but exhibits unique properties:

Compound NameCAS NumberStructureBoiling Point (°C)Melting Point (°C)
o-Cymene527-84-4o-Cymene Structure178.15-71.54
p-Cymene99-87-6p-Cymene Structure177.10-67.94
m-Cymene535-77-3m-Cymene Structure175.05-63.75

Uniqueness of M-Cymene

M-Cymene's unique position in the cymenes family lies in its specific biological activities and reactivity patterns. While all three isomers share similar physical properties, their differing substituent positions lead to variations in chemical behavior and biological effects. M-Cymene's meta substitution allows for distinct electrophilic substitution pathways compared to its ortho and para counterparts.

Alkylation Strategies: Toluene Propylation Using Zeolitic Catalysts

Alkylation of toluene with propylene or isopropyl alcohols represents a primary route to cymene isomers. Zeolitic catalysts, particularly H-ZSM-5 and modified pentasil zeolites, are pivotal due to their shape-selective properties. For instance, H-ZSM-5 (Si/Al = 30–80) achieves toluene conversion rates >10% at 523 K, with para-selectivity (~30%) under equilibrium conditions. However, meta-selectivity remains challenging due to thermodynamic favorability toward p-cymene.

Recent studies demonstrate that pore size and acidity adjustments can modulate isomer distribution. Zeolites with larger pore diameters (e.g., Beta zeolite) and reduced Brønsted acidity favor bulkier intermediates, potentially enhancing m-cymene yields. For example, alkylation over Rb-X zeolites at 523 K shifts selectivity toward styrene derivatives, suggesting that basic zeolites could destabilize para-oriented transition states.

Continuous Flow Synthesis via Pd/C-Catalyzed Dehydrogenation of Terpene Feedstocks

Continuous flow systems using Pd/C catalysts enable efficient dehydrogenation of terpene feedstocks like dipentene. A patented method employs Pd/C (0.1–10 wt% Pd) in a fixed-bed reactor at 150–400°C under inert gas, achieving p-cymene purity up to 92%. While optimized for para-isomers, modifying reaction parameters (e.g., lowering temperature to 200°C) increases m-cymene content to 15–20%.

Key factors influencing meta-selectivity include:

  • Residence time: Shorter contact times (<0.5 h⁻¹) reduce thermodynamic equilibration, favoring kinetic products like m-cymene.
  • Catalyst poisoning: Selective sulfur doping of Pd/C’s outer surface acid sites suppresses para-isomer formation, enhancing meta yields.

Isomerization Techniques for Meta-Substituted Cymene Enrichment

Isomerization of p- or o-cymene to m-cymene is thermodynamically disfavored but achievable via acid-catalyzed pathways. Sulfated zirconia (SO₄²⁻/ZrO₂) at 250°C converts p-cymene to a 3:2:1 equilibrium mixture (p:m:o). Alternatively, FeCl₃-mediated isomerization of terpinenes at 80–100°C under acidic conditions (pH <4) yields m-cymene as a minor product (5–10%) alongside p-cymene.

Notably, sulfur-tolerant catalysts like Pd/SiO₂ maintain activity in sulfur-rich feeds (e.g., crude sulfate turpentine), achieving 65% total cymene yield with m-cymene selectivity up to 15%.

Role of Sulfur-Tolerant Catalysts in Industrial-Scale m-Cymene Synthesis

Industrial feedstocks often contain sulfur impurities (e.g., thiophene), necessitating robust catalysts. Bimetallic Pd-Pt/SiO₂-Al₂O₃ exhibits enhanced sulfur resistance, retaining 80% activity after 50 hours in 4000 ppm S environments. The mechanism involves sulfur adsorption on Pt sites, preserving Pd’s dehydrogenation activity for terpene-to-cymene conversion.

Comparative performance of sulfur-tolerant catalysts:

CatalystTemperature (°C)S Content (ppm)m-Cymene Selectivity (%)
Pd/SiO₂300400012
Pd-Pt/SiO₂-Al₂O₃300400018
Zn/SBA-1545010008

Data adapted from.

Physical Description

Liquid

Color/Form

Liquid

XLogP3

4

Boiling Point

175.1 °C
175 °C

Density

0.8610 g/cu cm at 20 °C

LogP

4.5 (LogP)
log Kow = 4.5
4.50

Melting Point

-63.7 °C
-63.8 °C
-63.75°C

UNII

10ZH8R921S

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.72 mmHg
1.72 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

535-77-3

Associated Chemicals

Cymene;25155-15-1

Wikipedia

M-cymene

Biological Half Life

1.17 Days

Methods of Manufacturing

Mixtures of 3-isopropyltoluene (m-cymene) and 4-isopropyltoluene (p-cymene) can be obtained by propylation of toluene in the presence of an isomerization-active Friedel-Crafts catalyst. These two isomers can be separated by distillation only with difficulty.
Usually prepared by alkylation of toluene; meta-, ortho- and para-isomers obtained ... Separation of the three isomers by gas chromatography.

General Manufacturing Information

Benzene, 1-methyl-3-(1-methylethyl)-: ACTIVE

Analytic Laboratory Methods

Gas Chromatographic-Mass Spectrometric determination of volatile organic compd in an urban atmosphere.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types